Class-Level Crosslinking Efficiency: Alkyl Diazirine vs. Aryl Azide
A head-to-head comparison of carbohydrate probes functionalized with three different photoreactive groups (alkyl diazirine, aryl azide, and benzophenone) demonstrated that only the alkyl diazirine probe achieved highly selective crosslinking of a low-affinity binding protein in a complex cell lysate [1]. While the diazirine probe showed lower absolute crosslinking yield (13% for target protein) compared to the aryl azide probe (30%), the diazirine's labeling was fully dependent on the presence of the ligand, indicating a superior signal-to-noise ratio and a lack of non-specific background labeling [1].
| Evidence Dimension | Crosslinking Yield vs. Selectivity |
|---|---|
| Target Compound Data | 13% crosslinking yield for target protein, fully ligand-dependent (no non-specific labeling) |
| Comparator Or Baseline | Aryl azide probe: 30% crosslinking yield, high non-specific background labeling |
| Quantified Difference | The diazirine probe exhibited a 17% lower absolute yield but was 100% selective for the target, whereas the aryl azide probe showed significant non-specific labeling. |
| Conditions | Crosslinking of a low-affinity carbohydrate-binding protein in a cell lysate using photoaffinity probes. |
Why This Matters
This indicates that while the absolute yield may be lower, the diazirine provides significantly cleaner data by eliminating false-positive signals, which is critical for unambiguous target identification in complex biological samples.
- [1] Sakurai, K., Ozawa, S., Yamada, R., Yasui, T., & Mizuno, S. Comparison of the reactivity of carbohydrate photoaffinity probes with different photoreactive groups. Chembiochem, 2014, 15(10), 1399-1403. doi: 10.1002/cbic.201402051 View Source
